
1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3BrF4O2S It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is functionalized with bromine, fluorine, and trifluoromethylsulfonyl groups. The reaction conditions often include the use of strong acids or bases, and the presence of catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides, for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, for reduction reactions.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of electronegative atoms like fluorine and bromine can influence the compound’s reactivity and binding affinity to various biological molecules. The trifluoromethylsulfonyl group can also play a role in modulating the compound’s chemical and physical properties, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene is unique due to the presence of both fluorine and trifluoromethylsulfonyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C7H3BrF4O2S |
|---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(9)3-6(5)15(13,14)7(10,11)12/h1-3H |
InChI Key |
PHJSATLKEYZECF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
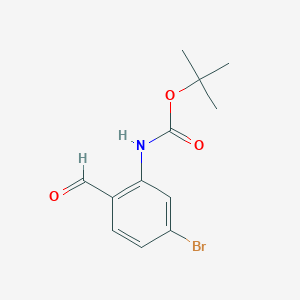
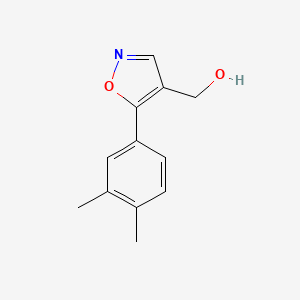
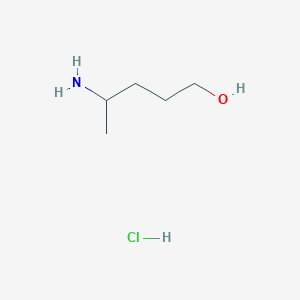
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
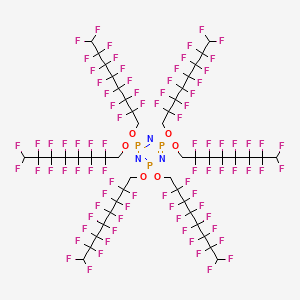

![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
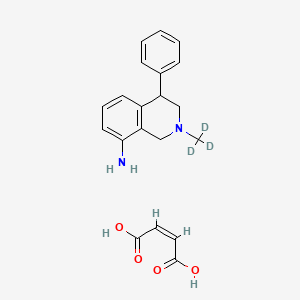
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
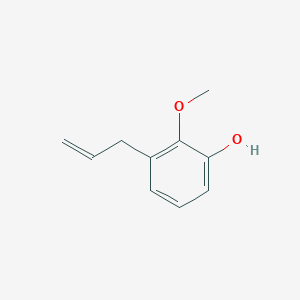
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
